Petroselaidate

Lipid physical chemistry Polymorphism Material science

Petroselaidate (trans-6-octadecenoic acid) is the definitive reference standard for resolving the complete C18:1 trans isomer profile in food and biological matrices. Unlike common oleic acid (cis-Δ9) or elaidic acid (trans-Δ9) standards, only authentic petroselaidate enables unambiguous peak identification for the trans-Δ6 isomer—confirmed to elute later than both petroselinate and elaidate in reversed-phase HPLC. With unique dual-pathway lipogenic activity (SREBP-1c & HMGCR upregulation at 100 µM in HepG2 cells) and 38% incorporation into neutral lipids in cardiomyocytes, this standard is indispensable for isomer-specific metabolic fate studies. Available in ≥98% purity from validated supply chains.

Molecular Formula C18H33O2-
Molecular Weight 281.5 g/mol
Cat. No. B1239425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetroselaidate
Molecular FormulaC18H33O2-
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CCCCCC(=O)[O-]
InChIInChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12+
InChIKeyCNVZJPUDSLNTQU-OUKQBFOZSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Petroselaidate (trans-6-Octadecenoic Acid): A Distinct C18:1 Trans Fatty Acid for Lipidomics and Comparative Biochemical Research


Petroselaidate, the conjugate base of petroselaidic acid (trans-6-octadecenoic acid), is a monounsaturated long-chain fatty acid (C18:1) characterized by a trans-configured double bond at the Δ6 position [1]. It is a positional isomer of oleic acid (cis-Δ9) and elaidic acid (trans-Δ9), and the geometrical trans-isomer of the naturally abundant petroselinic acid (cis-Δ6) . Unlike the common cis-Δ9 configuration of oleic acid, the trans-Δ6 geometry of petroselaidate confers distinct physicochemical properties, including a higher melting point and differential chromatographic retention, which are critical for its utility as a reference standard and specialized research reagent [2]. As a minor component found in ruminant milk fats and certain plant seed oils, it serves as a valuable biomarker for trans fatty acid intake and a unique substrate for studying the positional and geometrical specificity of lipid-metabolizing enzymes .

Why Petroselaidate Cannot Be Replaced by Oleic Acid or Petroselinic Acid in Quantitative Analytical and Cellular Assays


In-class C18:1 monounsaturated fatty acids exhibit non-interchangeable behavior due to the combined effects of double bond position (Δ6 vs. Δ9) and geometry (trans vs. cis). For instance, petroselaidate (trans-Δ6) and petroselinate (cis-Δ6) display significantly different melting points and crystal packing behavior [1], while their retention times in reversed-phase HPLC differ markedly—a property exploited in analytical separations where cis isomers elute earlier than their trans counterparts [2]. In biological systems, the cellular incorporation efficiency of petroselaidate into neutral lipids (38%) surpasses that of elaidic acid (31%) and oleic acid (26%) in rat cardiomyocytes [3]. Furthermore, petroselaidate uniquely upregulates genes governing both fatty acid (SREBP-1c) and cholesterol (HMGCR) synthesis in HepG2 cells at 100 μM, a dual lipogenic effect not uniformly observed across other trans fatty acid isomers [4]. These quantitative discrepancies underscore that generic substitution with a structurally related analog would invalidate comparative analytical results and confound mechanistic interpretations of structure-activity relationships.

Petroselaidate Evidence Guide: Quantified Performance Differentiation Against Positional and Geometrical Isomers


Melting Dilation as a Measure of Physical Differentiation: Petroselaidate vs. Oleic, Elaidic, and Petroselinic Acids

Petroselaidic acid exhibits an intermediate melting dilation value that distinguishes it from both cis-isomers and trans-Δ9 isomers. The melting dilation increases in the order: oleic acid (cis-Δ9) < petroselinic acid (cis-Δ6) < petroselaidic acid (trans-Δ6) < elaidic acid (trans-Δ9) [1]. This quantifies how the trans geometry and Δ6 position collectively influence thermal expansion behavior.

Lipid physical chemistry Polymorphism Material science

Reversed-Phase HPLC Retention Time: Petroselaidate Elutes Later Than Petroselinate

In non-aqueous reversed-phase HPLC of triacylglycerols, the elution order depends on fatty acid polarity. Petroselaidic acid (trans-Δ6) exhibits longer retention than its cis-isomer petroselinic acid (cis-Δ6) [1]. Specifically, the elution order for triacylglycerols by constituent fatty acid was: oleic acid < elaidic acid < petroselinic acid < petroselaidic acid < stearic acid [1].

Analytical chemistry Chromatography Lipid separation

Cellular Incorporation into Neutral Lipids: Petroselaidate Achieves Highest Uptake Among Tested C18:1 Isomers

In primary cultures of rat cardiomyocytes incubated for 48 hours with various C18:1 isomers, petroselaidic acid (trans-Δ6) exhibited the highest incorporation into neutral lipids at 38%, surpassing petroselinic acid (cis-Δ6) and elaidic acid (trans-Δ9) [1]. The tested isomers were all incorporated at the expense of endogenous saturated and monounsaturated fatty acids [1].

Lipid metabolism Cell culture Cardiomyocyte biology

HepG2 Lipogenic Gene Upregulation: Dual Activation of Fatty Acid and Cholesterol Synthesis Pathways at 100 µM

In HepG2 human hepatoma cells, trans-petroselinic acid at 100 µM increases cellular triacylglycerol and cholesterol ester content and upregulates transcription of multiple genes governing fatty acid synthesis (SREBP-1c, ACACA, FASN, SCD1) and cholesterol synthesis (HMGCR, HMGCS1, FDFT1, SREBP-2) . This dual-pathway activation distinguishes it from other trans fatty acid isomers where similar comprehensive upregulation has not been uniformly documented.

Hepatocellular metabolism Gene expression Trans fatty acid signaling

Monolayer Condensation Behavior: Petroselaidate Follows Bulk Melting Point Order with Stearic Acid and Elaidic Acid

The order of condensation of Langmuir monolayers for unsaturated fatty acids follows the bulk melting points of the acids. Petroselaidic acid (trans-Δ6) and elaidic acid (trans-Δ9) exhibited monolayer behavior similar to stearic acid (C18:0), whereas oleic acid (cis-Δ9) could not be compressed to its equilibrium spreading pressure in the presence of Tb³⁺ at normal pH (5.7) [1]. Good quality Y-type Langmuir-Blodgett deposition of fully dissociated stearic, petroselaidic, and elaidic acid monolayers was achieved [1].

Langmuir monolayers Surface chemistry Metal ion interactions

Dietary Occurrence and Biomarker Utility: Petroselaidate Levels in Food Matrices Range up to 3.09 g/100 g Lipid

In a comprehensive analysis of trans fatty acid (TFA) isomers in Malaysian foods, petroselaidic acid (18:1t6) concentrations ranged from <0.001 g to 3.09 g per 100 g lipid, exceeding the maximum observed levels of elaidic acid (18:1t9, up to 0.87 g/100 g lipid) and vaccenic acid (18:1t11, up to 0.41 g/100 g lipid) in the same sample set [1]. Linoelaidic acid (18:2t9,12) reached the highest maximum at 6.60 g/100 g lipid [1].

Food chemistry Trans fatty acid analysis Nutritional epidemiology

Petroselaidate Applications: Evidence-Backed Scenarios for Analytical, Biological, and Materials Research


Analytical Reference Standard for trans-C18:1 Isomer Identification in Food and Biological Samples

As demonstrated by its distinct reversed-phase HPLC elution order—where petroselaidate elutes later than both petroselinate and elaidate [1]—and its quantifiable presence in food matrices at concentrations up to 3.09 g/100 g lipid [2], petroselaidate serves as an essential calibration standard for gas and liquid chromatography methods aimed at resolving the complete C18:1 trans isomer profile. Laboratories conducting trans fatty acid analysis in dairy products, processed foods, or human milk require authentic petroselaidate to confirm peak identity and quantify this specific isomer, which cannot be reliably achieved using oleic acid or petroselinic acid standards.

Probe for Differential Cellular Lipid Partitioning in Cardiometabolic Research

Petroselaidate's uniquely high incorporation into neutral lipids (38% in rat cardiomyocytes, exceeding elaidic acid at 31% and petroselinic acid at 26%) [3] makes it a preferred substrate for studies examining the compartmentalization of trans fatty acids into cellular lipid pools. Researchers investigating the distinct metabolic fates of trans-Δ6 versus trans-Δ9 or cis-Δ6 fatty acids in cardiac or hepatic tissues can leverage this quantitative difference in neutral lipid partitioning to maximize detection sensitivity and differentiate isomer-specific trafficking pathways.

Defined Molecular Activator of Dual Lipogenic Pathways in Hepatocyte Models

For mechanistic studies of trans fatty acid-induced hepatic lipid accumulation, petroselaidate at 100 µM provides a reproducible tool for simultaneously upregulating genes in both fatty acid synthesis (SREBP-1c, ACACA, FASN, SCD1) and cholesterol synthesis (HMGCR, HMGCS1, FDFT1, SREBP-2) pathways in HepG2 cells . This dual-pathway activation profile—documented for petroselaidate—enables researchers to probe the transcriptional networks governing hepatic steatosis without confounding variables introduced by structurally distinct trans fatty acid isomers that may not exhibit equivalent regulatory effects.

Fabrication of Stable Langmuir-Blodgett Films with trans-Fatty Acid Monolayers

Surface scientists requiring trans-unsaturated fatty acids for Langmuir monolayer studies can select petroselaidate with confidence, as it exhibits monolayer condensation behavior and Y-type deposition quality comparable to stearic acid and elaidic acid, in contrast to the pH-dependent instability observed with cis-oleic acid monolayers in the presence of trivalent metal ions [4]. This makes petroselaidate a viable trans-Δ6 alternative when the Δ9 position (elaidic acid) is not desired for structure-property relationship investigations.

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